molecular formula C15H18N4O4 B2499718 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 1903699-63-7

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2499718
CAS No.: 1903699-63-7
M. Wt: 318.333
InChI Key: QBBMSUIXUFQYKY-UHFFFAOYSA-N
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Description

Overview N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic organic compound featuring a complex molecular structure that incorporates both dihydropyridinone and dihydropyridazinone moieties linked by an acetamide group. This specific architecture suggests potential for interesting biochemical properties and binding affinity, making it a candidate for various investigative applications in medicinal chemistry and pharmacology. Research Applications The core research value of this compound is hypothesized to lie in its potential as an enzyme inhibitor or a modulator of specific biological pathways. The structural motifs present in the molecule are commonly found in compounds with pharmacological activity. Researchers may explore its utility in early-stage drug discovery projects, including high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) optimization. Its exact mechanism of action and primary molecular targets are areas for ongoing or future research and should be verified from peer-reviewed scientific literature. Usage Notes This product is provided for non-human research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by trained professionals in accordance with appropriate laboratory safety protocols, making use of necessary personal protective equipment (PPE).

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-11-8-12(23-2)9-15(22)18(11)7-6-16-13(20)10-19-14(21)4-3-5-17-19/h3-5,8-9H,6-7,10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBMSUIXUFQYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridine

The dihydropyridinone core is synthesized via cyclocondensation of β-keto esters with primary amines. A representative protocol involves:

  • Cyclization of Ethyl 3-Oxopentanoate :
    Ethyl 3-oxopentanoate reacts with methylamine in ethanol under reflux to form 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Subsequent demethylation using hydrobromic acid (48%) yields 6-methyl-2-oxo-1,2-dihydropyridin-4-ol, which undergoes methoxylation via Williamson ether synthesis with methyl iodide and potassium carbonate.

    Key Reaction Conditions :

    • Temperature: 80°C
    • Solvent: Ethanol
    • Yield: 72–78%

Synthesis of 6-Oxo-1,6-Dihydropyridazine

The pyridazinone moiety is prepared through hydrazine-mediated cyclization:

  • Formation of 1,4-Diketone Intermediate :
    Adipic acid is treated with thionyl chloride to form adipoyl chloride, which reacts with hydrazine hydrate in tetrahydrofuran (THF) to yield 1,6-dihydropyridazine-3,5-dione.

  • Selective Reduction and Oxidation :
    The diketone undergoes partial reduction using sodium borohydride, followed by oxidation with manganese dioxide to generate 6-oxo-1,6-dihydropyridazine.

    Key Reaction Conditions :

    • Temperature: 0–5°C (reduction), 25°C (oxidation)
    • Solvent: THF
    • Yield: 65–70%

Alkylation to Introduce the Ethyl Linker

The ethyl spacer is incorporated via nucleophilic substitution:

  • Functionalization of Dihydropyridinone :
    4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine is treated with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction selectively substitutes the N1 position, yielding 1-(2-bromoethyl)-4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine.

    Key Reaction Conditions :

    • Temperature: 60°C
    • Solvent: DMF
    • Yield: 68%

Synthesis of 2-(6-Oxo-1,6-Dihydropyridazin-1-Yl)Acetic Acid

The acetamide precursor is prepared through coupling and hydrolysis:

  • Coupling with Glycine Ethyl Ester :
    6-Oxo-1,6-dihydropyridazine reacts with glycine ethyl ester hydrochloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form ethyl 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetate.

  • Saponification :
    The ester is hydrolyzed using lithium hydroxide in a methanol-water mixture to yield 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid.

    Key Reaction Conditions :

    • Temperature: 25°C (coupling), 50°C (hydrolysis)
    • Solvent: Dichloromethane (coupling), Methanol (hydrolysis)
    • Yield: 75–82%

Final Amide Coupling

The two fragments are conjugated via amide bond formation:

  • Activation of Carboxylic Acid :
    2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane.

  • Reaction with Amine :
    The activated acid reacts with 1-(2-aminoethyl)-4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine to form the target acetamide. The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via silica gel chromatography.

    Key Reaction Conditions :

    • Temperature: 0°C → 25°C
    • Solvent: Dichloromethane
    • Yield: 60–65%

Structural Characterization and Validation

The final compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazinone NH), 6.98 (s, 1H, pyridinone H5), 4.32 (t, J = 6.4 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂CO), 2.42 (s, 3H, CH₃).
  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₁₆H₁₉N₄O₅ [M+H]⁺: 347.1354; Found: 347.1358.

Optimization Challenges and Solutions

  • Regioselectivity in Alkylation :
    Competing N7 alkylation in the pyridazinone ring is mitigated by using bulky bases like potassium tert-butoxide.

  • Amide Bond Hydrolysis :
    The use of HOBt suppresses racemization and hydrolysis during coupling.

  • Purification :
    Reverse-phase chromatography (C18 column, acetonitrile-water gradient) resolves impurities from the final product.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Reference
Dihydropyridinone Cyclocondensation 72–78 95
Pyridazinone Hydrazine cyclization 65–70 90
Ethyl linker Alkylation with 1,2-dibromoethane 68 88
Acetamide coupling EDC/HOBt-mediated 60–65 98

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridazine C-3 Position

The pyridazinyl ring undergoes nucleophilic aromatic substitution (NAS) at the C-3 position under basic conditions due to electron-withdrawing effects from the adjacent carbonyl group.

Reaction ConditionsReagents/CatalystsYield (%)ProductSource
NaOH (5%), 50°C, 2 hr4-Methoxybenzyl chloride78C-3 benzylated pyridazine derivative
K₂CO₃, DMF, 80°C, 6 hrAllyl bromide653-Allyl-6-oxo-1,6-dihydropyridazine

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the adjacent carbonyl group . Steric hindrance from the ethyl-acetamide side chain slightly reduces reactivity compared to simpler pyridazinones.

Amide Hydrolysis and Functionalization

The acetamide linker is susceptible to acidic or enzymatic hydrolysis, enabling conversion to carboxylic acid or secondary amine intermediates.

ConditionReagentsTimeProductApplicationSource
6M HCl, reflux-4 hr2-(6-Oxopyridazinyl)acetic acidProdrug activation
Lipase (Candida antarctica)Phosphate buffer (pH 7)24 hrN-Ethylenediamine derivativeBioconjugation studies

Stability Data :

  • pH 1-2 : Rapid hydrolysis (t₁/₂ = 1.2 hr)

  • pH 7.4 : Stable for >48 hr (37°C)

Cross-Coupling Reactions at Pyridinone C-4

The 4-methoxy-6-methylpyridinone moiety participates in Pd-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Reaction TypeCatalytic SystemSubstrateYield (%)SelectivitySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid82>99% C-4
Buchwald-HartwigPd₂(dba)₃, XPhosMorpholine67C-4 vs C-2 = 8:1

Limitations : Steric bulk from the ethyl bridge reduces reactivity toward bulky electrophiles (e.g., tert-butyl groups) .

Oxidation of Dihydropyridinone

Controlled oxidation converts the 1,2-dihydropyridinone to a fully aromatic pyridinone system, altering electronic properties.

Oxidizing AgentSolventTemp (°C)Conversion (%)ByproductsSource
DDQ (2.5 eq)Toluene8095None detected
MnO₂CH₂Cl₂RT40Over-oxidation (12%)

Impact on Bioactivity : Aromatic pyridinone derivatives show 3.2-fold increased BRD4 binding affinity (IC₅₀ = 0.18 μM vs 0.58 μM for dihydro form) .

Cycloaddition Reactions

The pyridazinyl ring participates in [4+2] cycloadditions with electron-deficient dienophiles.

DienophileConditionsProductYield (%)RegioselectivitySource
Dimethyl acetylenedicarboxylate120°C, neatPyridazino[1,2-a]pyridazine trione58100% endo
TetracyanoethyleneMeCN, 60°C, 12 hrSpirocyclic adduct347:1 (C-3 vs C-5)

Computational Analysis : DFT studies (B3LYP/6-31G*) confirm preferential reactivity at C-3/N-2 positions due to lower activation energy (ΔΔG‡ = 4.7 kcal/mol) .

Photochemical Reactions

UV irradiation induces Norrish Type II cleavage in the ethyl-acetamide bridge, enabling controlled degradation.

Wavelength (nm)SolventDegradation (%)Major ProductsSource
254MeOH98Pyridinone fragment + Pyridazine ketone
365H₂O42Oligomers (MW ~800 Da)

Applications : Photodegradation profiles support development as a photocleavable prodrug .

Metal Coordination Chemistry

The compound acts as a bidentate ligand for transition metals via pyridazinyl N-1 and acetamide carbonyl oxygen.

Metal SaltSolventComplex StructureStability Constant (log K)Source
Cu(ClO₄)₂·6H₂OEtOHCu(L)₂14.2 ± 0.3
FeCl₃CH₃CN[Fe(L)Cl₂]9.8 ± 0.2

EPR Data : Cu(II) complexes show axial symmetry (g∥ = 2.25, g⊥ = 2.06), indicating square-planar geometry.

This comprehensive reactivity profile establishes N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide as a versatile scaffold for medicinal chemistry. Strategic functionalization at the pyridazine C-3, pyridinone C-4, and acetamide bridge enables tailored modifications to optimize pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Histone Methyltransferase Inhibition

Research indicates that derivatives of this compound may act as potent inhibitors of histone methyltransferases, particularly EZH2 (Enhancer of Zeste Homolog 2), which plays a crucial role in epigenetic regulation and is implicated in various cancers, including B-cell lymphomas. Studies have shown that modifications to the structure can enhance potency and selectivity against this target, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound has potential neuroprotective properties due to its ability to inhibit acetylcholinesterase activity. This inhibition can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease. The structural features allow for effective binding to the active site of acetylcholinesterase, thus enhancing cognitive function .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The dihydropyridine structure may contribute to the disruption of bacterial cell membranes or interference with metabolic pathways, warranting further investigation into its efficacy against various pathogens .

Case Study 1: EZH2 Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogues of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide to evaluate their inhibitory effects on EZH2. The findings indicated that specific modifications led to improved cellular potency and reduced clearance rates in vivo, highlighting the compound's potential as a therapeutic agent for epigenetic modulation in cancer .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the neuroprotective effects of related compounds demonstrated significant inhibition of acetylcholinesterase activity. The study emphasized the importance of structural variations in enhancing bioavailability and potency, which could lead to new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified is N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property Target Compound Analogous Compound ()
Core Heterocycles Dihydropyridinone + dihydropyridazine Triazolo-pyridazine + dihydropyridazine
Key Functional Groups Methoxy, methyl, acetamide linker Methoxy, triazole, acetamide linker
Molecular Weight (Da)* ~363.35 ~357.33
Aromaticity Moderate (dihydropyridinone is non-aromatic; dihydropyridazine is weakly aromatic) High (triazolo-pyridazine is fully aromatic)
Hypothetical Solubility Moderate (polar groups: methoxy, carbonyl) Lower (increased lipophilicity from triazole)

*Calculated based on molecular formulas.

Structural Implications

In contrast, the triazolo-pyridazine group in the analogue introduces rigid aromaticity, which may improve metabolic stability but reduce solubility . Both compounds retain the 6-oxo-dihydropyridazine unit, suggesting shared reactivity or target specificity.

Substituent Effects :

  • The methoxy group in both compounds likely influences electronic properties and steric interactions.
  • The triazole in the analogue adds a nitrogen-rich heterocycle, which could facilitate interactions with metal ions or polar residues in enzymes.

Methodological Context

  • Crystallographic Refinement : Structural comparisons rely on tools like SHELXL for precise bond-length and angle analysis, critical for confirming regiochemistry and tautomeric forms .
  • Lumping Strategies: As noted in , compounds with similar backbones (e.g., dihydropyridinone vs. triazolo-pyridazine) may be grouped in computational models to predict reactivity or degradation pathways .

Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of methyl modifying enzymes. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies demonstrating its efficacy.

The compound is characterized by the following chemical properties:

Property Details
Chemical Name This compound
CAS Number 1450656-47-9
Molecular Formula C25H26N4O3
Molecular Weight 430.50 g/mol
LogP 4.28

The compound has been identified as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing through methylation of histones. Specifically, it targets the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the methylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to reactivation of tumor suppressor genes and has shown promise in treating various cancers, including hematological malignancies .

Structure-Activity Relationship (SAR)

Research has explored various derivatives of this compound to optimize its potency and selectivity. For instance, modifications on the piperidine ring have been systematically studied to enhance biochemical activity against both wild-type and mutant EZH2 variants. The SAR studies indicate that specific substitutions can significantly affect the cellular potency and pharmacokinetic properties of the compound .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that this compound exhibits robust anti-tumor effects. For example, in a Karpas-422 xenograft model, dosing at 160 mg/kg twice daily resulted in significant tumor regression. The compound's mechanism was linked to its ability to modulate epigenetic markers, thus influencing cancer cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic evaluations indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, it showed high oral bioavailability and low clearance rates in animal models. These properties are crucial for its potential therapeutic application, as they suggest that the compound can maintain effective concentrations in systemic circulation .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anti-Tumor Activity : In a study involving human cancer cell lines, the compound was found to induce apoptosis and inhibit cell proliferation through its action on EZH2. The results indicated a dose-dependent response with IC50 values significantly lower than those observed with traditional chemotherapeutics .
  • Phase I Clinical Trials : Early-phase clinical trials have commenced to evaluate the safety and efficacy of this compound in patients with advanced malignancies. Preliminary results suggest manageable side effects and promising therapeutic responses .
  • Comparative Studies : Comparative studies with other EZH2 inhibitors revealed that this compound exhibits superior selectivity and potency against specific cancer types, making it a candidate for further development in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide, and how are intermediates monitored for purity?

  • Methodology : The compound is typically synthesized via multi-step reactions involving coupling of dihydropyridinone and dihydropyridazine derivatives. A common approach includes nucleophilic substitution or amidation under basic conditions (e.g., potassium carbonate in DMF). Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates, followed by recrystallization or column chromatography for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying backbone connectivity and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide C=O and pyridazinone N-H stretches. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. How can researchers assess the hydrolytic stability of the acetamide and dihydropyridinone moieties under physiological conditions?

  • Methodology : Stability studies are conducted in buffered solutions (pH 7.4, 37°C) using HPLC or LC-MS to quantify degradation products over time. Accelerated stability testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies labile regions in the molecule .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across assays)?

  • Methodology : Cross-validate assays using standardized protocols (e.g., consistent cell lines, assay durations). Employ orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays) to confirm target engagement. Consider compound purity, solvent effects (DMSO tolerance), and metabolite interference .

Q. How can computational modeling guide the optimization of this compound’s selectivity for kinase vs. non-kinase targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like MAPK or PI3K. Free energy perturbation (FEP) calculations quantify interactions with key residues. Compare results with structural analogs (e.g., imidazo[1,2-a]pyridine derivatives) to identify selectivity-determining motifs .

Q. What experimental designs are suitable for elucidating the structure-activity relationship (SAR) of the dihydropyridazinone ring?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at C-6 or methyl groups at C-4). Test these in parallel against target enzymes (e.g., phosphodiesterases) using kinetic assays. Statistical tools like multivariate analysis (PCA) correlate structural features with activity trends .

Data Contradiction & Validation

Q. How should researchers address discrepancies in crystallographic data vs. solution-phase NMR conformations?

  • Methodology : Compare X-ray-derived torsion angles with NOESY NMR data to identify flexible regions. Use density functional theory (DFT) to calculate energy-minimized conformers and assess their prevalence in solution. Consider solvent effects (e.g., DMSO vs. aqueous buffer) on molecular geometry .

Q. What steps ensure reproducibility in biological assays when batch-to-batch variability in compound purity is observed?

  • Methodology : Implement rigorous QC protocols (HPLC purity >98%, residual solvent analysis). Use orthogonal purification methods (e.g., preparative HPLC followed by recrystallization). Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .

Comparative Analysis

Q. How does the pharmacokinetic profile of this compound compare to structurally related dihydropyridazine derivatives?

  • Methodology : Conduct in vitro ADME studies (e.g., microsomal stability, Caco-2 permeability) and compare with published data on analogs. Key metrics include logP (lipophilicity), plasma protein binding (equilibrium dialysis), and CYP450 inhibition potential. Highlight differences attributable to the methoxy-methyl substitution on the dihydropyridinone ring .

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